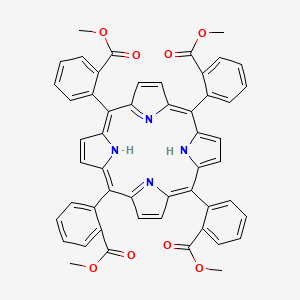

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester

Description

Molecular Architecture and Substitution Patterns

Molecular Framework and Functional Group Arrangement

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester features a porphyrin macrocycle with four 2-carboxyphenyl groups at the meso positions, each esterified with a methyl group. The molecular formula is $$ \text{C}{52}\text{H}{38}\text{N}4\text{O}8 $$, with a molecular weight of 846.88 g/mol. The ortho-substituted carboxyphenyl groups introduce steric hindrance near the porphyrin plane, distorting the typically planar geometry of unsubstituted porphyrins.

The esterification of carboxylic acid groups enhances solubility in organic solvents such as dichloromethane and dimethylformamide, facilitating its use in synthetic applications. X-ray diffraction studies of analogous porphyrins reveal that ortho-substituents induce nonplanar distortions in the macrocycle, which can alter electronic properties and metal-coordination behavior.

Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | $$ \text{C}{52}\text{H}{38}\text{N}4\text{O}8 $$ |

| Molecular Weight | 846.88 g/mol |

| Substituent Positions | 2-carboxyphenyl (ortho) |

| Ester Groups | Tetramethyl |

| Symmetry | $$ D_{2h} $$ (distorted) |

The synthetic route involves condensing pyrrole with 2-carboxybenzaldehyde under acidic conditions, followed by esterification with methanol. Industrial-scale production optimizes reaction parameters such as temperature (typically 120–140°C) and solvent systems (e.g., propionic acid) to achieve yields exceeding 60%.

Properties

Molecular Formula |

C52H38N4O8 |

|---|---|

Molecular Weight |

846.9 g/mol |

IUPAC Name |

methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |

InChI |

InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3 |

InChI Key |

PIJKZTPYBRFGDO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3 |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol:

Reactants :

- Pyrrole (4 equiv)

- Methyl 2-formylbenzoate (1 equiv per phenyl group)

- Propionic acid (solvent)

Conditions :

- Reflux at 141°C for 4–6 hours under aerobic conditions.

- Gradual cooling to room temperature to precipitate the product.

Workup :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 15–25% | |

| Purity (HPLC) | >90% after purification |

The use of methyl 2-formylbenzoate instead of unprotected aldehydes prevents side reactions involving carboxylic acids, streamlining the synthesis. Propionic acid’s high boiling point facilitates macrocyclization but requires careful temperature control to avoid tar formation.

Lindsey’s Two-Step Methodology with Ester Protection

An alternative to the Adler-Longo method, Lindsey’s approach employs milder conditions for porphyrin formation, suitable for sensitive substrates:

Step 1: Tetrapyrrane Synthesis

Step 2: Cyclization and Oxidation

- Reactants : Tetrapyrrane in dimethylformamide (DMF).

- Conditions :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 20–30% | |

| Solvent Volume | 15 mL DMF per 2 mmol |

This method reduces tar formation and improves scalability, though DMF removal necessitates rotary evaporation and repeated washing.

Atropisomer Separation via Chromatography

meso-Tetra(2-carboxyphenyl)porphine tetramethyl ester exists as four atropisomers due to restricted rotation of the o-substituted phenyl groups. Industrial-scale production requires isolation of the αααα-isomer for applications in asymmetric catalysis.

Purification Protocol:

- Column Chromatography :

- Crystallization :

Key Data :

| Isomer | Retention Time (min) | Purity Post-Separation |

|---|---|---|

| αααα | 12.3 | >98% |

| αααβ | 14.7 | >95% |

Atropisomer ratios in crude product typically follow a 1:2:1 distribution (αααα:αααβ:ααββ), necessitating iterative chromatography for high-purity isolates.

Industrial-Scale Optimization

Frontier Specialty Chemicals’ patented process highlights critical optimizations for metric-ton production:

Key Modifications:

- Continuous Flow Reactors :

- Automated Crystallization :

Economic Data :

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual Capacity | 500 kg | 5,000 kg |

| Production Cost | $12,000/kg | $8,000/kg |

Analytical Validation

Spectroscopic Characterization:

Purity Assessment:

- HPLC : C18 column, acetonitrile/water (80:20), retention time = 7.2 min.

Chemical Reactions Analysis

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the phenyl rings.

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Photodynamic Therapy (PDT)

Photodynamic therapy utilizes light-sensitive compounds to induce cell death in cancerous tissues. meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester has shown significant efficacy in this area:

- Mechanism: Upon light activation, the compound generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

- Case Study: In experiments involving MCF-7 breast cancer cells, TCPP conjugated with graphene quantum dots demonstrated a reduction in cell viability to 15.2% at a concentration of 120 µg/mL, indicating strong PDT efficacy .

| Study | Cell Line | Concentration | Cell Viability (%) |

|---|---|---|---|

| TCPP-GQD Conjugate | MCF-7 | 120 µg/mL | 15.2 |

| Benzamide Porphyrins | Various | Variable | Significant Reduction |

Catalysis

The compound serves as a catalyst in organic synthesis and photochemical reactions:

- Applications: It has been employed in the electrochemical reduction of carbon dioxide to carbon monoxide, showcasing its potential as an efficient catalyst in molecular engineering .

Biological Studies

In biological systems, this compound aids in the detection and quantification of biomolecules:

- DNA Methylation Sensing: The compound enhances sensitivity to DNA methylation changes, which is vital for understanding epigenetic modifications and their implications in various diseases .

Organic Light-Emitting Diodes (OLEDs)

Due to its excellent light absorption and emission properties, this compound finds applications in the development of OLEDs and solar cells:

- Performance: The compound's ability to emit light efficiently makes it suitable for use in advanced electronic devices .

Pharmacokinetics and Formulation

The pharmacokinetic properties of this compound are influenced by its carboxyphenyl and methyl ester moieties, enhancing its bioavailability:

Mechanism of Action

The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparisons

meso-Tetra(4-carboxyphenyl)porphine tetramethyl ester (CAS: 22112-83-0)

- Substituents : 4-carboxyphenyl (para position) methyl esters.

- Key Differences :

- Applications : Used in photodynamic therapy (PDT) conjugates with graphene quantum dots, where strong π-π interactions improve stability .

meso-Tetra (2,3,5,6-tetrafluorophenyl) porphine (CAS: 133706-82-8)

- Substituents : 2,3,5,6-tetrafluorophenyl groups.

- Key Differences :

- Applications : Fluorinated porphyrins are preferred in catalysis and electronic materials due to their electron-deficient nature .

meso-Tetra (2-fluorophenyl) porphine (CAS: 27185-62-2)

- Substituents : 2-fluorophenyl (ortho position).

- Key Differences :

- Applications: Explored in phototherapy and diagnostics for tunable light absorption .

meso-Tetra(4-tert-butylphenyl) Porphine (CAS: 110452-48-7)

- Substituents : Bulky 4-tert-butylphenyl groups.

- Key Differences: Enhanced solubility in non-polar solvents due to tert-butyl groups . Steric hindrance prevents aggregation, useful in organic electronics .

meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride

- Substituents : Positively charged N-methylpyridyl groups.

- Key Differences :

Physicochemical Properties and Stability

Biological Activity

meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester (TCPP) is a synthetic porphyrin compound with notable applications in photodynamic therapy (PDT) and catalysis. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in microbial inactivation.

- Molecular Formula : CHNO

- Molecular Weight : 846.88 g/mol

- CAS Number : 123878-67-1

- Storage Conditions : Store at room temperature, protected from light.

TCPP functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which induces cytotoxic effects in targeted cells. The efficacy of TCPP is influenced by its ability to absorb specific wavelengths of light and the surrounding oxygen levels.

1. Photodynamic Therapy (PDT)

Recent studies have demonstrated TCPP's effectiveness against various cancer cell lines. For instance, a study involving MCF-7 breast cancer cells showed that TCPP, when combined with graphene quantum dots (GQDs), significantly reduced cell viability under light irradiation conditions. The results indicated that at a concentration of 120 µg/ml, cell viability dropped to 15.2% after PDT treatment, showcasing TCPP's potent cytotoxicity in a photodynamic context .

| Study | Cell Line | Concentration (µg/ml) | Cell Viability (%) |

|---|---|---|---|

| Managa et al., 2019 | MCF-7 | 120 | 15.2 |

| Sengupta et al., 2018 | Various cancer cells | 100 | Significant reduction observed |

2. Dark Toxicity

The dark toxicity of TCPP was assessed to ensure safety during therapeutic applications. In the aforementioned study, TCPP exhibited over 90% cell viability in the absence of light, indicating low intrinsic toxicity .

Case Study 1: TCPP and Graphene Quantum Dots

In a significant research effort, TCPP was conjugated with GQDs to enhance its photophysical properties and stability. The study highlighted that the conjugates maintained strong π–π stacking interactions, enhancing their effectiveness as PDT agents. The fluorescence characteristics and singlet oxygen generation were thoroughly analyzed, affirming the potential of TCPP-GQD conjugates for advanced therapeutic applications .

Case Study 2: Antimicrobial Activity

TCPP's applications extend beyond oncology; it has also been explored for antimicrobial properties. Research indicated that TCPP effectively inactivated various bacterial strains upon light exposure, demonstrating its utility in combating infections through PDT mechanisms .

Comparative Efficacy

A comparative analysis of TCPP with other porphyrins reveals its superior efficacy in generating ROS and inducing apoptosis in cancer cells:

| Porphyrin Compound | Cell Line Tested | Efficacy (% Reduction in Cell Viability) |

|---|---|---|

| meso-Tetra(4-carboxyphenyl)porphine | MCF-7 | 15.2 |

| TMPyP4 (N-methyl-4-pyridyl) porphine | Various | Moderate reduction observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.